molecular formula C9H9ClO3 B3045726 2-Chloro-3,5-dimethoxybenzaldehyde CAS No. 112641-63-1

2-Chloro-3,5-dimethoxybenzaldehyde

Cat. No.: B3045726
CAS No.: 112641-63-1
M. Wt: 200.62 g/mol
InChI Key: JPJIOMGWCSACCJ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position and methoxy groups at the 3- and 5-positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3,5-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the chlorinating agents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 2-Chloro-3,5-dimethoxybenzoic acid.

    Reduction: 2-Chloro-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a starting material for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: Similar structure but lacks the chlorine atom at the 2-position.

    3,4-Dimethoxybenzaldehyde: Similar structure but has methoxy groups at the 3- and 4-positions instead of 3- and 5-positions.

    4-Chloro-3,5-dimethoxybenzaldehyde: Similar structure but has the chlorine atom at the 4-position instead of the 2-position.

Uniqueness

2-Chloro-3,5-dimethoxybenzaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-3,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJIOMGWCSACCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592027
Record name 2-Chloro-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-63-1
Record name 2-Chloro-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of Dess-Martin periodinane (1.38 g, 32.5 mmol) in CH2Cl2 (120 mL) was added tert-butanol (3.05 mL, 32.5 mmol). After stirring for 15 min, a sol. of 2-chloro-3,5-dimethoxybenzyl alcohol (H. Newman, R. B. Angier, J. Org. Chem., 1966, 31, 1462-1464, 5.06 g, 25.0 mmol) in CH2Cl2 (20 mL) was added. After stirring for 1 h, EtOAc (200 mL) was added and the mixture was washed with aq. 1M NaOH. The org. phase was evaporated, and the crude product was dissolved again in EtOAc (200 mL), and washed successively with aq. 1M NaOH (2×), water (2×) and brine. The org. phase was dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. The aldehyde was used without further purification. LC-MS: tR=0.92 min.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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